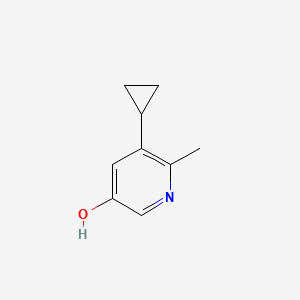

5-Cyclopropyl-6-methyl-3-pyridinol

Description

5-Cyclopropyl-6-methyl-3-pyridinol is a pyridine derivative featuring a hydroxyl group at position 3, a cyclopropyl substituent at position 5, and a methyl group at position 4. While direct evidence on its synthesis or applications is absent in the provided materials, structural analogs in the evidence highlight the significance of cyclopropyl and methyl substituents in modulating pharmacological and physicochemical properties.

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

5-cyclopropyl-6-methylpyridin-3-ol |

InChI |

InChI=1S/C9H11NO/c1-6-9(7-2-3-7)4-8(11)5-10-6/h4-5,7,11H,2-3H2,1H3 |

InChI Key |

PNASUQZTRPAMMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-6-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-hydroxy-6-methylpyridine, a cyclopropyl group can be introduced at the 5-position using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 5-cyclopropyl-6-methylpyridin-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-6-methylpyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to alter the cyclopropyl group.

Substitution: The methyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 5-cyclopropyl-6-methylpyridin-3-one.

Reduction: Formation of 5-cyclopropyl-6-methylpyridine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Cyclopropyl-6-methylpyridin-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-6-methylpyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the 3-position can form hydrogen bonds with biological macromolecules, influencing their activity. The cyclopropyl and methyl groups contribute to the compound’s overall hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Role of Cyclopropyl Substituents

- Antifungal Activity : In , the cyclopropyl group in the triazolyl-thiadiazole core enhances antifungal efficacy, likely due to increased lipophilicity and steric hindrance, which may impede fungal enzyme function .

- Enzyme Inhibition : Ancymidol () uses a cyclopropyl group to inhibit ent-kaurene oxidase, critical in gibberellin biosynthesis. Substitution patterns (e.g., p-methoxyphenyl) further optimize activity .

- Receptor Binding : LY2562175 () employs a cyclopropyl-isoxazole moiety to achieve potent FXR agonism, suggesting cyclopropane’s rigidity improves target engagement .

Impact of Core Structure

- Pyridinol vs. Quinoline: The quinolinecarboxylic acid derivative in features a larger aromatic system, enabling π-π interactions with the CRF1 receptor, unlike the smaller pyridinol core .

- Heterocyclic Systems : Triazolyl-thiadiazole () and isoxazole-indole () cores provide distinct electronic environments, directing activity toward antifungal or metabolic targets, respectively .

Solubility and Pharmacokinetics

- The hydrochloride salt in exhibits solubility ≥0.050 mg/mL, attributed to ionic character . For this compound, the hydroxyl group may enhance aqueous solubility, while the cyclopropyl and methyl groups could increase membrane permeability.

Q & A

Q. What are the standard synthetic routes for 5-Cyclopropyl-6-methyl-3-pyridinol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step modifications of pyridine precursors. For example, fluorination or chlorination of pyridine derivatives (e.g., 5-chloro-2,3,6-trifluoropyridine) under controlled conditions can introduce substituents like cyclopropyl groups . Key factors include:

- Temperature : Higher temperatures (80–120°C) favor cyclopropane ring formation but may increase side reactions.

- Catalysts : Palladium or copper catalysts improve regioselectivity in cross-coupling reactions .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to non-polar solvents.

Data Table :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Fluorination | KF, DMF, 100°C | 45–60% | |

| Cyclopropanation | CuI, cyclopropane boronic acid | 30–50% |

Q. How can researchers validate the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR : Compare H and C spectra with reference data (e.g., PubChem entries for analogous pyridinols) .

- HPLC : Retention time matching against a certified standard (≥98% purity threshold) .

- Melting Point : Cross-check with literature values (e.g., 157–159°C for 6-methyl-2-pyridinol variants) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 165.2) .

Q. What are the stability considerations for storing this compound?

- Moisture Sensitivity : Store under inert gas (argon) in sealed containers to prevent hydrolysis of the pyridinol group .

- Temperature : Long-term stability requires storage at –20°C; degradation products (e.g., quinone derivatives) form above 25°C .

- Light Exposure : Amber glassware minimizes photolytic decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing cyclopropyl group influence the reactivity of this compound in metal-catalyzed cross-coupling reactions?

The cyclopropyl group stabilizes transition states in Suzuki-Miyaura couplings by donating electron density via conjugation with the pyridine ring. This enhances reactivity with aryl boronic acids but reduces compatibility with bulky ligands (e.g., SPhos vs. XPhos) . Case Study :

- Substrate : this compound + 4-bromotoluene.

- Catalyst : Pd(OAc)₂/XPhos.

- Yield : 72% with XPhos vs. 38% with SPhos .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

Contradictions often arise from solvent effects or tautomerism. For example:

Q. What computational methods are suitable for predicting the bioactivity of this compound analogs?

- Docking Studies : AutoDock Vina or Schrödinger Suite to assess binding to targets like GSK-3β (IC₅₀ < 1 μM predicted for fluorinated analogs) .

- QSAR Models : Utilize descriptors like logP and H-bond donors to correlate with anti-inflammatory activity .

Data Table :

| Analog | Predicted IC₅₀ (GSK-3β) | logP |

|---|---|---|

| 5-Fluoro | 0.8 μM | 2.1 |

| 5-Chloro | 1.2 μM | 2.5 |

Q. How do degradation pathways of this compound impact its application in long-term biological assays?

Major degradation routes include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.